

Spectroscopic Data of N,5-dimethylpyridin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,5-dimethylpyridin-2-amine**

Cat. No.: **B2571691**

[Get Quote](#)

This guide provides a comprehensive analysis of the spectroscopic data for **N,5-dimethylpyridin-2-amine**, a disubstituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of directly acquired experimental spectra for this specific compound in public databases, this document presents a detailed, predicted spectroscopic profile based on established principles and experimental data from closely related structural analogs. This approach offers a robust and scientifically grounded resource for the identification and characterization of **N,5-dimethylpyridin-2-amine** in various research and development settings.

Introduction: The Significance of Spectroscopic Characterization

N,5-dimethylpyridin-2-amine belongs to the substituted pyridine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials. The precise elucidation of their molecular structure is paramount for understanding their chemical reactivity, biological activity, and physical properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed insights into the molecular framework, functional groups, and elemental composition.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **N,5-dimethylpyridin-2-amine**. The predictions are derived from a careful analysis of experimental data for the structurally analogous compounds: 2-amino-5-methylpyridine and

N,N-dimethylpyridin-2-amine. By understanding the electronic effects of the N-methyl and 5-methyl substituents, a reliable and detailed spectroscopic profile can be constructed.

Molecular Structure and Predicted Spectroscopic Overview

The structure of **N,5-dimethylpyridin-2-amine** is characterized by a pyridine ring substituted with a methyl group at the 5-position and a dimethylamino group at the 2-position.

Caption: Molecular structure of **N,5-dimethylpyridin-2-amine**.

Predicted ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for **N,5-dimethylpyridin-2-amine** are based on the experimental data of 2-amino-5-methylpyridine and the expected influence of the N-methyl groups.

Experimental Protocol for ^1H NMR Spectroscopy:

A standard protocol for acquiring a ^1H NMR spectrum would involve the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ^1H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~7.9 - 8.1	d	~2.0
H-4	~7.2 - 7.4	dd	~8.5, 2.0
H-3	~6.4 - 6.6	d	~8.5
$\text{N}(\text{CH}_3)_2$	~3.0 - 3.2	s	-
5- CH_3	~2.2 - 2.4	s	-

Interpretation:

The predicted ^1H NMR spectrum of **N,5-dimethylpyridin-2-amine** is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring.

- H-6: This proton is expected to be the most deshielded due to its position adjacent to the ring nitrogen, appearing as a doublet.
- H-4: This proton will be a doublet of doublets due to coupling with both H-3 and H-6.
- H-3: This proton will appear as a doublet, coupled to H-4.
- $\text{N}(\text{CH}_3)_2$: The two methyl groups on the nitrogen are chemically equivalent and will therefore appear as a single sharp singlet. The chemical shift is anticipated to be around 3.0-3.2 ppm, based on data for similar N,N-dimethylaminopyridines.
- 5- CH_3 : The methyl group at the 5-position will also appear as a singlet, with a chemical shift around 2.2-2.4 ppm, similar to that observed for 2-amino-5-methylpyridine.^[1]

Predicted ^{13}C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for **N,5-dimethylpyridin-2-amine** are based on the analysis of 2-amino-5-methylpyridine and N,N-dimethylpyridin-2-amine.

Experimental Protocol for ^{13}C NMR Spectroscopy:

- Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ^{13}C NMR.
- Instrumentation: A 75 or 100 MHz NMR spectrometer (corresponding to a 300 or 400 MHz proton frequency) is commonly used.
- Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing: Similar to ^1H NMR, the data is processed via Fourier transform, phasing, and baseline correction.

Predicted ^{13}C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~158 - 160
C-6	~145 - 147
C-4	~135 - 137
C-5	~122 - 124
C-3	~105 - 107
$\text{N}(\text{CH}_3)_2$	~38 - 40
5- CH_3	~17 - 19

Interpretation:

The predicted ^{13}C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

- C-2: This carbon, directly attached to the electron-donating dimethylamino group, is expected to be the most deshielded of the pyridine ring carbons.

- C-6, C-4, C-5, C-3: The chemical shifts of the other ring carbons are influenced by the positions of the substituents and the ring nitrogen. The assignments are based on established substituent effects in pyridine rings.
- N(CH₃)₂: The carbons of the N-methyl groups will appear as a single peak in the aliphatic region.
- 5-CH₃: The carbon of the methyl group at the 5-position will also be in the aliphatic region, typically at a lower chemical shift than the N-methyl carbons.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

- Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Data:

Wavenumber (cm ⁻¹)	Vibration Type
~3050 - 3150	Aromatic C-H stretch
~2900 - 3000	Aliphatic C-H stretch
~1600 - 1620	C=C and C=N ring stretching
~1450 - 1550	C=C and C=N ring stretching
~1350 - 1380	C-N stretch (aromatic amine)
~1250 - 1300	C-N stretch (aromatic amine)
~800 - 850	C-H out-of-plane bending

Interpretation:

The IR spectrum of **N,5-dimethylpyridin-2-amine** will be characterized by the following key absorptions:

- Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹ are characteristic of C-H bonds on the pyridine ring.
- Aliphatic C-H Stretching: Bands in the 2900-3000 cm⁻¹ region will arise from the methyl groups.
- Ring Stretching: Strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.
- C-N Stretching: The stretching vibration of the C-N bond of the dimethylamino group attached to the aromatic ring is expected to appear in the 1250-1380 cm⁻¹ region.
- C-H Out-of-Plane Bending: A strong band in the 800-850 cm⁻¹ region is indicative of the out-of-plane bending of the C-H bonds on the substituted pyridine ring.

Notably, the spectrum will lack the characteristic N-H stretching bands typically seen for primary or secondary amines in the 3300-3500 cm⁻¹ region, which is consistent with the tertiary nature of the amino group.

Predicted Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** The molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometry Data (EI):

The molecular formula of **N,5-dimethylpyridin-2-amine** is $C_7H_{10}N_2$. The predicted molecular weight is 122.17 g/mol .

m/z	Predicted Fragment
122	$[M]^{+}$ (Molecular Ion)
107	$[M - CH_3]^+$
94	$[M - N(CH_3)_2]^+$
79	$[C_5H_4N]^+$

Interpretation:

- **Molecular Ion Peak:** The mass spectrum is expected to show a prominent molecular ion peak at m/z 122, corresponding to the intact molecule with one electron removed.

- Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several pathways. A common fragmentation for N-alkylated anilines and related compounds is the loss of a methyl radical from the amino group, leading to a fragment at m/z 107.[2] Alpha-cleavage is a characteristic fragmentation pathway for amines, which would involve the cleavage of a C-C bond adjacent to the nitrogen atom.[3] Another plausible fragmentation is the loss of the dimethylamino group, resulting in a fragment at m/z 94. The pyridine ring itself is relatively stable, and a fragment corresponding to a pyridinium cation at m/z 79 may also be observed.

Caption: Predicted major fragmentation pathways for **N,5-dimethylpyridin-2-amine** in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of **N,5-dimethylpyridin-2-amine**. By leveraging experimental data from closely related analogs and fundamental spectroscopic principles, this document offers a reliable framework for the identification and characterization of this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with standardized experimental protocols, serves as a valuable resource for researchers and scientists in the fields of drug development and chemical synthesis. The provided data and interpretations should be used as a guide and confirmed by experimental analysis whenever possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data of N,5-dimethylpyridin-2-amine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2571691#spectroscopic-data-of-n-5-dimethylpyridin-2-amine-nmr-ir-mass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com